molecular formula C18H19FN2O2S B5368710 1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone CAS No. 6039-76-5

1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5368710
CAS RN: 6039-76-5
M. Wt: 346.4 g/mol
InChI Key: KTPHLDWDVDFFOM-UHFFFAOYSA-N
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Description

1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone, also known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and chemistry. FPE is a novel synthetic compound that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell proliferation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. This compound has also been found to inhibit the activity of certain proteins that are involved in cancer cell proliferation, such as Akt and ERK.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation, such as carrageenan-induced paw edema and formalin-induced pain. This compound has also been found to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer cell lines.

Advantages and Limitations for Lab Experiments

1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for studying the mechanisms of inflammation and cancer cell proliferation. However, this compound also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as agriculture and materials science, and the development of more potent and selective analogs of this compound for use in medicine and research. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone is synthesized using a specific method that involves the reaction of 5-fluoro-2-methyl-4-nitrophenylacetic acid with thionyl chloride, followed by the reaction of the resulting product with 4-(2-thienylcarbonyl)-1-piperazine. The final product obtained is this compound, which is a white crystalline powder.

Scientific Research Applications

1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential applications in various fields, including medicine and chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases and pain management. This compound has also been found to exhibit significant activity against various cancer cell lines, making it a potential candidate for cancer treatment.

properties

IUPAC Name

1-[5-fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-12-10-16(15(19)11-14(12)13(2)22)20-5-7-21(8-6-20)18(23)17-4-3-9-24-17/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPHLDWDVDFFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346112
Record name ST038284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6039-76-5
Record name ST038284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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